3-(cyclopropylmethyl)-1-(oxan-4-yl)urea

Physicochemical profiling Medicinal chemistry Lead optimization

3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea (CAS 2034283-31-1), also named 1-(cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea , is a synthetic N,N'-disubstituted urea derivative bearing a cyclopropylmethyl group on one nitrogen and a tetrahydropyran-4-yl (oxan-4-yl) moiety on the other. Its molecular formula is C10H18N2O2 with a molecular weight of 198.26 g/mol.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 2034283-31-1
Cat. No. B2392085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethyl)-1-(oxan-4-yl)urea
CAS2034283-31-1
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESC1CC1CNC(=O)NC2CCOCC2
InChIInChI=1S/C10H18N2O2/c13-10(11-7-8-1-2-8)12-9-3-5-14-6-4-9/h8-9H,1-7H2,(H2,11,12,13)
InChIKeyLESBUMHWHDZWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea (CAS 2034283-31-1): Structural Identity and Physicochemical Baseline


3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea (CAS 2034283-31-1), also named 1-(cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea [1], is a synthetic N,N'-disubstituted urea derivative bearing a cyclopropylmethyl group on one nitrogen and a tetrahydropyran-4-yl (oxan-4-yl) moiety on the other. Its molecular formula is C10H18N2O2 with a molecular weight of 198.26 g/mol [1]. The compound features two hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 50.4 Ų, and a calculated XLogP3-AA of 0.5, indicating balanced hydrophilicity/lipophilicity [1]. The cyclopropylmethyl-urea substructure places it within a broader class of cyclopropyl urea derivatives that have been investigated as soluble epoxide hydrolase (sEH) inhibitors [2]; however, no primary research publications or patents have reported biological activity data specifically for this compound as of the literature accessed.

Why Generic Substitution of 3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea Is Not Supported by Available Evidence


Urea derivatives containing cyclopropyl and saturated heterocyclic substituents are not functionally interchangeable because even minor structural modifications — such as the presence or absence of a methylene spacer, ring oxygen placement, or N-substitution pattern — can profoundly alter hydrogen-bonding geometry, conformational preferences, and target engagement profiles. In the well-characterized cyclopropyl urea sEH inhibitor series, small changes to the substituent on the urea nitrogen distal to the cyclopropyl group produced IC50 shifts spanning several orders of magnitude [1]. While no direct comparative biological data exist for 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea specifically, the tetrahydropyran (oxane) ring introduces an ether oxygen capable of participating in hydrogen bonding and altering both solubility and metabolic stability relative to carbocyclic or aromatic analogs [2]. Until experimental target engagement or cellular activity data are generated for this specific compound, any assumption of functional equivalence to other cyclopropylmethyl ureas or tetrahydropyranyl ureas is unsupported.

Quantitative Differentiation Evidence for 3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea: Comparator-Based Analysis


Physicochemical Differentiation: Oxane Ring Imparts Lower Lipophilicity Versus Cyclohexyl and Phenyl Analogs

The presence of the tetrahydropyran (oxane) ring oxygen in 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea contributes to a lower computed lipophilicity (XLogP3-AA = 0.5) compared to close carbocyclic and aromatic analogs. The cyclohexyl analog 1-(cyclopropylmethyl)-3-cyclohexylurea has a predicted XLogP3-AA approximately 1.5–1.8 units higher based on the replacement of the ether oxygen with a methylene unit (estimated ΔlogP ≈ +1.5 to +1.8 for O→CH2 substitution) [1]. The phenyl analog 1-(cyclopropylmethyl)-3-phenylurea is predicted to have XLogP3-AA ≈ 1.8–2.2 (estimated), representing a >1.3 log unit increase [1]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced nonspecific protein binding, though experimental confirmation is lacking for this specific compound [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Acceptor Capacity: Oxane Oxygen Provides Additional H-Bond Interaction Potential Versus Carbocyclic Analogs

3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea possesses two hydrogen bond acceptors (the urea carbonyl and the tetrahydropyran ring oxygen) versus only one H-bond acceptor (urea carbonyl only) in 1-(cyclopropylmethyl)-3-cyclohexylurea [1]. The oxane oxygen provides an additional lone pair capable of participating in hydrogen bonding with target protein residues or solvent, which may contribute to differentiated binding poses in targets such as soluble epoxide hydrolase where ordered water networks and polar contacts in the active site periphery are structurally validated [2]. However, no co-crystal structure or binding data exist for this specific compound to quantify this effect.

Molecular recognition Structure-based design Target engagement

Topological Polar Surface Area (TPSA): Favorable CNS Permeability Predictions Relative to Higher-TPSA Analogs

The topological polar surface area of 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea is calculated as 50.4 Ų [1], which falls well below the commonly cited threshold of <70–90 Ų for favorable passive blood-brain barrier penetration [2]. By comparison, analogs bearing additional polar substituents (e.g., carboxylic acid, sulfonamide) on either the cyclopropylmethyl or tetrahydropyran ring would be expected to exceed 70 Ų. The moderate TPSA combined with low molecular weight (198.26 Da) and balanced calculated lipophilicity (XLogP3-AA = 0.5) places this compound in a favorable region of CNS MPO (Multiparameter Optimization) chemical space, although no experimental brain penetration data exist.

CNS drug design Blood-brain barrier penetration ADME prediction

Molecular Weight Advantage: Lower MW Than Typical sEH-Targeted Cyclopropyl Urea Leads

With a molecular weight of 198.26 Da [1], 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea is substantially smaller than the optimized cyclopropyl urea sEH inhibitors reported in the literature. For example, compound 38 from Takai et al. (2014) has a molecular weight well above 400 Da, and compound 14 from Takai et al. (2015) bearing a diphenyl-substituted cyclopropyl moiety also exceeds 400 Da [2]. This lower MW offers advantages in ligand efficiency metrics (LE, LLE) should binding data become available, and positions the compound closer to fragment-like chemical space, making it suitable as a starting point for fragment-based or fragment-growing campaigns [2].

Fragment-based drug discovery Lead-likeness Efficiency metrics

Evidence-Supported Application Scenarios for 3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea (CAS 2034283-31-1)


Fragment-Based Screening Library Member for Soluble Epoxide Hydrolase or Related Hydrolase Targets

Given its low molecular weight (198.26 Da) and the established precedent of cyclopropyl urea derivatives as sEH inhibitors [1], this compound is structurally appropriate as a fragment library component for screening against sEH or other hydrolase targets where urea-based transition state mimetics are relevant. Its balanced physicochemical profile (XLogP3-AA = 0.5, TPSA = 50.4 Ų) supports aqueous solubility compatible with biochemical assay conditions [2]. Procurement for fragment-based drug discovery (FBDD) campaigns is the most defensible application given current evidence.

Physicochemical Comparator or Negative Control in SAR Studies of Cyclopropyl Urea sEH Inhibitors

In structure-activity relationship (SAR) studies of cyclopropyl urea sEH inhibitors, this compound may serve as a minimalist structural comparator representing the unelaborated cyclopropylmethyl-oxanyl urea scaffold. Its computed properties (MW, logP, TPSA) provide a baseline against which more elaborated analogs can be compared for efficiency metrics [1]. Until experimental IC50 data are generated, it cannot be recommended as a positive control.

Synthetic Building Block for Parallel Library Synthesis

The tetrahydropyran-4-yl amine and cyclopropylmethyl amine precursors are common building blocks in medicinal chemistry. 3-(Cyclopropylmethyl)-1-(oxan-4-yl)urea itself may serve as a synthetic intermediate or scaffold for further derivatization, particularly through N-alkylation or N-arylation of the urea NH groups, to generate focused libraries for screening [1]. Its commercial availability from multiple vendors supports this application.

CNS-Penetrant Probe Candidate (Pending Experimental Validation)

The compound's TPSA of 50.4 Ų and MW of 198.26 Da fall within favorable ranges for passive CNS penetration as defined by widely accepted medicinal chemistry guidelines [1]. If future experimental data confirm target engagement at a CNS-relevant target, the compound's physicochemical profile would support its use as a CNS-penetrant chemical probe. At present, this scenario is aspirational and contingent on generation of primary pharmacological data.

Quote Request

Request a Quote for 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.